2-(4-CHLOROPHENYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE
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Overview
Description
2-(4-CHLOROPHENYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a 4-chlorophenyl group attached to an acetyl group, which is further connected to a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE typically involves the reaction of 4-chlorophenylacetic acid with tetrahydroisoquinoline under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the acid and the amine group of tetrahydroisoquinoline. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)acetyl]benzoic acid
- 4-Chlorophenylacetic acid
- Tetrahydroisoquinoline derivatives
Uniqueness
2-(4-CHLOROPHENYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE is unique due to its specific combination of the 4-chlorophenyl group and the tetrahydroisoquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H16ClNO |
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Molecular Weight |
285.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C17H16ClNO/c18-16-7-5-13(6-8-16)11-17(20)19-10-9-14-3-1-2-4-15(14)12-19/h1-8H,9-12H2 |
InChI Key |
ATZBEZFFGKJUAB-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)Cl |
solubility |
37.2 [ug/mL] |
Origin of Product |
United States |
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